molecular formula C22H19N3O4S2 B2803737 5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 690644-87-2

5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2803737
CAS No.: 690644-87-2
M. Wt: 453.53
InChI Key: OCYYWNJKCVDEGT-UHFFFAOYSA-N
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Description

5-(2-Furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4-one derivative with a complex substitution pattern. Its structure includes:

  • 5-(2-Furyl): A furan ring at position 5, which may enhance π-π interactions in biological targets.
  • 2-{[2-(4-Morpholinyl)-2-oxoethyl]thio}: A thioether-linked morpholine moiety at position 2, likely improving solubility and modulating receptor affinity.

Thieno[2,3-d]pyrimidin-4-ones are recognized for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The incorporation of morpholine and furyl groups in this compound suggests a tailored design to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

5-(furan-2-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c26-18(24-8-11-28-12-9-24)14-31-22-23-20-19(16(13-30-20)17-7-4-10-29-17)21(27)25(22)15-5-2-1-3-6-15/h1-7,10,13H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYYWNJKCVDEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as compound 690644-87-2, is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3O4S2C_{22}H_{19}N_{3}O_{4}S_{2} with a molecular weight of 453.53 g/mol. The structure includes a thieno[2,3-d]pyrimidin-4-one core, which is known for its pharmacological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including the target compound.

  • Cytotoxicity Studies :
    • A study evaluated various thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines (MDA-MB-231). The compound demonstrated significant cytotoxic effects with an IC50 value comparable to that of paclitaxel (PTX), which is a standard chemotherapeutic agent. Specifically, compound l exhibited an IC50 of 27.6 µM versus PTX's 29.3 µM, indicating strong potential as an anti-cancer agent .
    • Another research highlighted that certain derivatives showed good inhibitory activity against PI3K isoforms, which are critical in cancer cell proliferation and survival . For instance, compound VIb showed 72% and 84% inhibition against PI3Kβ and PI3Kγ isoforms, respectively.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and survival:

  • LHRH Receptor Antagonism : Some thieno[2,3-d]pyrimidine derivatives have been identified as potent antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. This action can lead to reduced levels of sex hormones that fuel certain cancers .
  • Enzymatic Inhibition : The inhibition of enzymes such as PI3K is crucial as it interrupts pathways that promote cancer cell growth. The structural modifications in these compounds enhance their binding affinity to the target enzymes .

Data Summary

Study Cell Line IC50 (µM) Mechanism
Study 1MDA-MB-23127.6Cytotoxicity
Study 2VariousVariesPI3K Inhibition
Study 3Human LHRHLow nM rangeReceptor Antagonism

Case Studies

Several case studies have highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives:

  • A study published in 2021 reported the synthesis and evaluation of new derivatives showing promising results against breast cancer cell lines. The study emphasized the need for further structural optimization to enhance potency and selectivity .
  • Another research effort focused on identifying novel anticancer compounds through drug library screening on multicellular spheroids, demonstrating the practical application of these compounds in real biological systems .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival:

  • VEGFR-2 Inhibition : The compound exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors .
  • AKT Pathway Modulation : It also affects the AKT signaling pathway, leading to apoptosis in liver carcinoma cells. This dual action makes it a promising candidate for further development as an anticancer agent .

Other Therapeutic Applications

Beyond oncology, preliminary research suggests potential applications in treating other conditions due to its unique structural features:

  • Antimicrobial Activity : Some derivatives of thieno[2,3-d]pyrimidines have shown antimicrobial effects, indicating that modifications of this compound may yield effective antimicrobial agents.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for anti-inflammatory properties, warranting further exploration of this compound's effects in inflammatory models.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • In Vitro Studies : A study published in MDPI demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibited significant antiproliferative activity against various cancer cell lines, including liver cancer cells .
  • Mechanistic Insights : Research has identified that the mechanism of action involves inducing apoptosis through the activation of caspase pathways and downregulating anti-apoptotic proteins like Bcl-2.

Comparison with Similar Compounds

Key Observations

Role of the 5-Furyl Group :

  • The 5-furyl substituent is conserved in the target compound and several analogues (e.g., ). This group is associated with enhanced antimicrobial activity, likely due to its ability to participate in hydrogen bonding and π-π stacking .

Impact of the Morpholinyl-Thioether Substituent :

  • The target compound’s 2-{[2-(4-morpholinyl)-2-oxoethyl]thio} group distinguishes it from simpler analogues. Similar morpholine-containing derivatives (e.g., ) demonstrate improved solubility and kinase inhibitory activity, suggesting this moiety may enhance target engagement in enzyme-binding pockets.

The allyl group in vs. phenyl in the target may alter steric interactions, affecting selectivity for specific biological targets.

Pharmacological Comparisons

Antimicrobial Activity

  • Compounds with 5-furyl and 2-methyl groups (e.g., ) showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s morpholinyl group may extend its spectrum or potency, though experimental data are lacking.

Anticancer Potential

  • Morpholine-containing thieno[2,3-d]pyrimidinones (e.g., ) inhibit kinases like PI3K/AKT/mTOR, with IC₅₀ values in the nanomolar range. The target’s phenyl group may enhance binding to hydrophobic kinase pockets.

Solubility and Bioavailability

  • The morpholinyl group in the target compound likely improves aqueous solubility compared to methyl or allyl substituents, as seen in . This could translate to better oral bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach starts with the cyclization of substituted thiophene precursors (e.g., 2-amino-4-phenylthiophene-3-carbonitrile) with formic acid under reflux to form the thieno[2,3-d]pyrimidin-4(3H)-one core . Subsequent functionalization includes thioether linkage formation via nucleophilic substitution using 2-(4-morpholinyl)-2-oxoethyl thiol derivatives. Reaction conditions (temperature, solvent polarity, and pH) must be optimized to prevent side reactions like oxidation of the thioether group .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves 3D conformation, critical for understanding steric effects on biological activity . For example, the morpholine moiety’s orientation can influence hydrogen bonding with target proteins .

Q. What functional groups contribute to its reactivity and biological activity?

  • Methodological Answer : Key groups include:

  • Thieno[2,3-d]pyrimidinone core : Provides π-π stacking interactions with aromatic residues in enzymes.
  • Thioether linkage : Enhances metabolic stability compared to ethers.
  • Morpholinyl group : Modulates solubility and engages in hydrogen bonding .
  • Furyl substituent : Participates in hydrophobic interactions and redox reactions .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Q. What analytical techniques ensure compound stability during storage?

  • Methodological Answer :

  • HPLC : Monitors degradation under varying pH/temperature.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability.
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

  • Methodological Answer :

  • Catalyst screening : Palladium on carbon (Pd/C) improves coupling reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase impurities. Switch to ethanol/water mixtures for greener synthesis .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side product formation during cyclization .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

  • Methodological Answer :

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in morpholine groups) .
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals and confirms spatial proximity of substituents .
  • Computational modeling : DFT calculations predict chemical shifts and validate experimental data .

Q. What computational approaches predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Screens against protein databases (e.g., PDB) to identify binding pockets .
  • MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Correlates substituent electronic properties (Hammett constants) with activity .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • LogP optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce hydrophobicity .
  • Prodrug strategies : Mask thiol groups with acetyl protectors to enhance oral bioavailability .
  • Metabolic stability : Replace furyl with bioisosteres (e.g., thiophene) to prevent CYP450-mediated oxidation .

Q. What strategies address regioselectivity challenges in modifying the thieno-pyrimidinone core?

  • Methodological Answer :

  • Directing groups : Install temporary substituents (e.g., nitro) to guide electrophilic substitution .
  • Transition-metal catalysis : Use Pd-mediated C-H activation for selective functionalization .
  • Protecting group chemistry : Protect morpholine oxygen during reactions to prevent unwanted side modifications .

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